BenchChemオンラインストアへようこそ!

2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid methyl ester

Lipophilicity Solubility Organic Synthesis

2‑tert‑Butoxycarbonylamino‑4‑methyl‑oxazole‑5‑carboxylic acid methyl ester (CAS 1311278‑29‑1) is a heterocyclic building block that combines a Boc‑protected 2‑aminooxazole scaffold with a 4‑methyl substituent and a 5‑methyl ester [REFS‑1]. This precise substitution pattern decisively distinguishes it from des‑methyl, carboxylic acid, or bromo analogs and makes it an advanced intermediate for constructing oxazole‑containing peptidomimetics and macrocyclic peptides [REFS‑2].

Molecular Formula C11H16N2O5
Molecular Weight 256.25 g/mol
CAS No. 1311278-29-1
Cat. No. B1443836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid methyl ester
CAS1311278-29-1
Molecular FormulaC11H16N2O5
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)NC(=O)OC(C)(C)C)C(=O)OC
InChIInChI=1S/C11H16N2O5/c1-6-7(8(14)16-5)17-9(12-6)13-10(15)18-11(2,3)4/h1-5H3,(H,12,13,15)
InChIKeyYRFMGMNXFMETOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic Acid Methyl Ester (CAS 1311278-29-1): A Structurally Differentiated Oxazole Building Block for Peptidomimetic and Macrocycle Synthesis


2‑tert‑Butoxycarbonylamino‑4‑methyl‑oxazole‑5‑carboxylic acid methyl ester (CAS 1311278‑29‑1) is a heterocyclic building block that combines a Boc‑protected 2‑aminooxazole scaffold with a 4‑methyl substituent and a 5‑methyl ester [REFS‑1]. This precise substitution pattern decisively distinguishes it from des‑methyl, carboxylic acid, or bromo analogs and makes it an advanced intermediate for constructing oxazole‑containing peptidomimetics and macrocyclic peptides [REFS‑2].

Why Generic Oxazole Building Blocks Cannot Substitute for 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic Acid Methyl Ester in Stereochemically Demanding Syntheses


Simple oxazole-5-carboxylic acid esters (e.g., methyl 2-aminooxazole-5-carboxylate or 2-bromooxazole-5-carboxylate) lack the N‑Boc protection and C4‑methyl group that impart orthogonal reactivity and controlled lipophilicity. The Boc group enables selective deprotection under acidic conditions while the ester remains intact, and the 4‑methyl substituent provides a 1‑carbon homologation advantage over des‑methyl analogs [REFS‑1]. The free carboxylic acid analog is scarcely soluble in common organic solvents and requires pre‑activation, whereas the methyl ester dissolves readily for direct coupling [REFS‑2].

Product-Specific Quantitative Evidence Guide for 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic Acid Methyl Ester (CAS 1311278-29-1)


Methyl Ester Over Acid: ACD/LogP Difference of 1.73 vs. Predicted <1.0 Dictates Solubility and Reaction Compatibility

The methyl ester form (CAS 1311278-29-1) has a ChemSpider/ACD-Labs predicted LogP of 1.73, placing it in a drug‑like lipophilicity range suitable for peptide coupling in common organic solvents [REFS‑1]. By contrast, the free carboxylic acid analog (CAS 1311278‑69‑9) possesses a predicted LogP well below 1.0, indicative of poor organic solubility and the requirement for pre‑activation or aqueous‑phase coupling protocols that may be incompatible with acid‑sensitive Boc protection [REFS‑2]. The ester avoids the additional deprotection step and the risk of premature Boc cleavage that can occur during acidic workup of the carboxylic acid.

Lipophilicity Solubility Organic Synthesis MedChem Campaigns

Synthetic Route Enables Enantioselective Access to Oxazole Amino Acid Mimics with 76% Yield Over Two Steps, Unavailable from 2‑Aminooxazole or Bromooxazole Analogs

A direct Pd‑catalyzed amide coupling and DBU‑promoted cyclization protocol delivers methyl 2‑[1‑[(tert‑butoxycarbonyl)amino]ethyl]‑4‑methyloxazole‑5‑carboxylate with high optical purity and a demonstrated 76% yield over two steps [REFS‑1]. This is possible only because the 2‑Boc‑aminooxazole scaffold tolerates the basic conditions; the analogous 2‑bromo‑4‑methyloxazole‑5‑carboxylic acid methyl ester (CAS 1823898‑69‑6) would undergo nucleophilic substitution or elimination, and the 2‑amino variant (CAS 359631‑35‑9) would require protection and still risk racemization [REFS‑2].

Enantioselective Synthesis Oxazole Amino Acids Macrocyclic Peptides Azole Peptidomimetics

Full GHS Hazard Profile Available: Transparent Safety Classification Differentiates from Partially Characterized Analogs

The compound carries a complete GHS07 classification with signal word 'Warning' and five explicit hazard statements (H302, H315, H319, H332, H335) as well as 14 precautionary statements provided by Fluorochem [REFS‑1]. In contrast, the commercially equivalent free acid (CAS 1311278‑69‑9) is listed with only three skin/eye/respiratory irritation statements (H315, H319, H335) and lacks oral/inhalation toxicity classification [REFS‑2]. This fuller safety profile enables rigorous risk assessment and compliant procurement in GLP and GMP settings, whereas use of the less‑characterized analog introduces unknown acute toxicity risks.

Safety Assessment Risk Management Lab Safety Chemical Procurement

Best Research and Industrial Application Scenarios for 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic Acid Methyl Ester (CAS 1311278-29-1)


Enantioselective Synthesis of Oxazole Amino Acid Peptidomimetics

This compound is the optimal starting material for laboratories synthesizing enantiopure oxazole-containing amino acid mimics for macrocyclic peptide drug candidates, as it enables a 76% yield over two steps with high optical purity [REFS‑1]. It should be prioritized over 2‑bromo or 2‑aminooxazole alternatives that lack demonstrated enantioselective routes.

Parallel Synthesis of Bis‑Oxazole Peptidomimetic Libraries

The compound's methyl ester, Boc protection, and 4‑methyl group allow direct solid‑phase peptide coupling without ester hydrolysis, making it the preferred building block for generating diverse bis‑oxazole peptidomimetic libraries, as reported in the parallel synthesis literature [REFS‑2].

Late‑Stage Functionalization in Med‑Chem Campaigns Requiring Orthogonal Reactivity

The combination of a Boc‑protected amine (acid‑labile) and a methyl ester (stable to acid) provides orthogonal protection that is essential for multi‑step diversification of oxazole scaffolds [REFS‑3]. Users should choose this compound over the corresponding carboxylic acid (CAS 1311278‑69‑9) to avoid pre‑activation steps and the risk of premature Boc cleavage.

Regulated Lab Procurement Requiring Complete Hazard Classification

With 5 explicit hazard statements and 14 precautionary statements, this compound satisfies GHS compliant safety documentation requirements out‑of‑the‑box [REFS‑4], in contrast to analogs with incomplete hazard datasets that require additional in‑house toxicological assessment before use in GLP/GMP environments.

Quote Request

Request a Quote for 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.